molecular formula C17H14N4O5 B2811597 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 446309-53-1

5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2811597
CAS No.: 446309-53-1
M. Wt: 354.322
InChI Key: YJSDPFARTUKFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydropyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves a multi-step process. One common method is the one-pot, three-component approach, which uses sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe2O3 nanoparticles as a catalyst . This method provides a rapid and efficient synthesis with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. The use of recyclable catalysts and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
  • 5-(4-hydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
  • 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione

Uniqueness

The presence of the nitrophenyl group in 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione distinguishes it from other similar compounds. This group enhances its reactivity and potential for various chemical transformations. Additionally, the compound’s unique structure contributes to its diverse range of applications in scientific research.

Properties

IUPAC Name

5-(2-nitrophenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c22-11-7-3-5-9-13(11)12(8-4-1-2-6-10(8)21(25)26)14-15(18-9)19-17(24)20-16(14)23/h1-2,4,6,12H,3,5,7H2,(H3,18,19,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSDPFARTUKFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.